molecular formula C12H18N2O4S B1666332 Hydroxymethyltolbutamide CAS No. 5719-85-7

Hydroxymethyltolbutamide

Cat. No. B1666332
CAS RN: 5719-85-7
M. Wt: 286.35 g/mol
InChI Key: SJRHYONYKZIRPM-UHFFFAOYSA-N
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Description

Hydroxymethyltolbutamide, also known as 4-Hydroxytolbutamide, is a urea derivative. It consists of 1-butylurea having a 4-hydroxymethylbenzenesulfonyl group attached at the 3-position . It has a role as a metabolite and is a member of sulfonamides, ureas, and benzyl alcohols .


Synthesis Analysis

Hydroxymethyltolbutamide is a metabolite of tolbutamide, an oral antidiabetic drug . The metabolic pathway of tolbutamide involves methyl-hydroxylation and subsequent oxidation to produce carboxylic acid . This process is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes .


Molecular Structure Analysis

The molecular formula of Hydroxymethyltolbutamide is C12H18N2O4S . The IUPAC name is 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea . The InChI is InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxymethyltolbutamide is 286.35 g/mol . Unfortunately, the search results do not provide further details about its physical and chemical properties.

Scientific Research Applications

Biotransformation

Hydroxymethyltolbutamide, a derivative of tolbutamide, is investigated for its potential in biotransformation processes. For instance, the fungus Cunninghamella blakesleeana has been identified as an efficient bioconverter of tolbutamide to 4′-hydroxytolbutamide, a process significant in evaluating CYP2C9 enzyme activity (Huang et al., 2006).

Metabolic Pathways

Research into the metabolic pathways of tolbutamide, leading to products like hydroxymethyltolbutamide, reveals species-dependent profiles. Chimeric TK-NOG mice with human hepatocytes have been used to study the metabolism of tolbutamide, noting significant production of 4-hydroxytolbutamide and 4-carboxytolbutamide (Uehara et al., 2021).

Excretion Studies

The excretion of tolbutamide metabolites, including hydroxymethyltolbutamide, is an area of focus to understand pharmacokinetics. Studies have observed significant decreases in urinary recovery of these metabolites with age, indicating age-related changes in drug metabolism (Miller et al., 2006).

Drug Metabolism

Hydroxymethyltolbutamide is central in studies exploring the drug metabolism of tolbutamide. CYP2C19, alongside CYP2C9, has been identified as playing a role in tolbutamide hydroxylation in human liver microsomes, which is a significant step in the drug’s metabolism (Wester et al., 2000).

Hydroxymethylation in Pharmacology

The process of hydroxymethylation, which includes compounds like hydroxymethyltolbutamide, is noted for enhancing the pharmacodynamic and pharmacokinetic properties of drugs. This chemical reaction can lead to changes in physical-chemical properties, potentially improving biological activity (Santos et al., 2022).

Environmental Implications

Studies on hydroxyl radicals, which are related to hydroxymethylation reactions, have been conducted to understand their role in the environment and biological systems. These radicals are involved in various chemical reactions, including those with organic pollutants (Gligorovski et al., 2015).

properties

IUPAC Name

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHYONYKZIRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205824
Record name Hydroxymethyltolbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy tolbutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxytolbutamide

CAS RN

5719-85-7, 1185112-19-9
Record name Hydroxytolbutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5719-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxymethyltolbutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyltolbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYMETHYLTOLBUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy tolbutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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